Nicotine Bi-L-(+)-tartrate Dihydrate

Description

Significance in Fundamental Chemical and Biochemical Investigations

The utility of Nicotine (B1678760) Bi-L-(+)-tartrate Dihydrate in fundamental research is anchored in its well-defined chemical nature. It serves as a reference standard for the development of analytical methods, such as chromatography, to accurately measure nicotine levels in various samples. chemimpex.com The synthesis of the compound involves reacting (S)-nicotine with L-(+)-tartaric acid, typically in a mixed solvent system like water and ethanol (B145695), followed by slow evaporation to promote crystallization. acs.orggoogle.com The resulting crystals can be characterized using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm identity and purity. nih.gov

In biochemical research, the compound is instrumental in studies of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary biological targets of nicotine. mpbio.comnih.gov As a potent agonist at most nAChR subtypes, it is used to activate these receptors in vitro and in vivo, allowing researchers to explore their function and downstream effects. mpbio.comwikipedia.org Investigations have utilized this salt to examine how nicotine binding affects receptor density, subunit composition, and cellular localization, including trafficking to mitochondria. okstate.edunih.gov Furthermore, it is employed to study the impact of nAChR activation on the release of various neurotransmitters, such as dopamine (B1211576), which is central to understanding nicotine's psychoactive and reinforcing effects. nicovaper.comfrontiersin.org

Role in Preclinical Pharmacological Research

In the realm of preclinical pharmacology, Nicotine Bi-L-(+)-tartrate Dihydrate is a cornerstone for in vivo and in vitro studies. Its selection for comprehensive toxicology studies by the National Institute of Environmental Health Sciences (NIEHS) was based on its stability and presence in nicotine-containing consumer products, allowing for an evaluation of nicotine's effects in the absence of confounding variables from tobacco smoke. nih.govnih.gov

The compound is widely used as a pharmacological tool in animal models to dissect the mechanisms of nicotine addiction and its effects on the central nervous system. chemimpex.com Researchers use it to explore how nicotine influences reward pathways, learning, and memory. nih.govyoutube.com For instance, studies have examined how its administration affects reinforcement-related behaviors and binge-like consumption of other substances, such as ethanol, in rodents. nih.govfrontiersin.org The pharmacokinetic profile of the tartrate salt can differ from nicotine freebase, an important consideration in the design and interpretation of these behavioral experiments. frontiersin.org It is also used in receptor autoradiography studies to map the distribution and density of nAChRs in different brain regions, providing insights into the neurobiological adaptations that occur with chronic nicotine exposure. nih.govnih.gov

Elucidation of Stereochemical Properties and Chiral Significance in Research Contexts

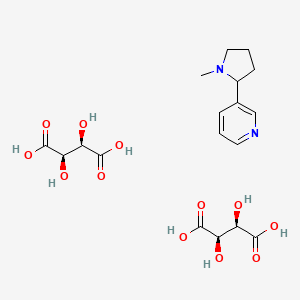

The stereochemistry of this compound is of paramount importance for its application in research. The compound is composed of two chiral molecules: (S)-nicotine, which is the predominant and more biologically active enantiomer found in the tobacco plant, and L-(+)-tartaric acid, a specific enantiomer of the chiral salt former. chemimpex.comacs.orgnih.gov This specific pairing, (S)-nicotine with L-(+)-tartaric acid, is critical because biological systems, particularly receptor binding sites, are inherently chiral. chemimpex.com The precise three-dimensional structure of the ligand is a key determinant of the affinity and efficacy of its interaction with a receptor.

The use of this enantiomerically pure compound ensures that research findings are attributable to the specific stereoisomer and not a mixture, which is essential for reproducibility and the accurate interpretation of structure-activity relationships. chemimpex.com Recent crystallographic studies have successfully determined the single-crystal X-ray structure of (S)-nicotinium bis-L-(+)-tartrate dihydrate. acs.org This work provided definitive data on its solid-state conformation, molecular geometry, and the intricate network of hydrogen bonds that stabilize the crystal lattice, further cementing its role as a well-characterized tool for scientific inquiry. acs.orggoogle.com

Table 2: Crystallographic Data for (S)-Nicotinium bis-L-(+)-tartrate Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O |

| Crystal System | Orthorhombic google.com |

| Space Group | P2₁2₁2₁ google.com |

| Molecular Weight | 480.42 g/mol google.com |

| Density (calculated) | 1.501 mg/m³ google.com |

| Reference | CCDC 1544282 google.com |

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEJUZJILGIRHQ-WBPXWQEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 . 2C4H6O6, C18H26N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] White powder; [Sigma-Aldrich MSDS], WHITE FLAKES. | |

| Record name | Nicotine tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ether /Dihydrate/, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: very good | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White plates | |

CAS No. |

65-31-6, 2624-48-8 | |

| Record name | Nicotine dihydrogen ditartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotine Bi-L-(+)-tartrate Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

89 °C, 90 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Process Optimization for Nicotine Bi L + Tartrate Dihydrate

Established Synthetic Routes

The primary methods for synthesizing Nicotine (B1678760) Bi-L-(+)-tartrate Dihydrate revolve around crystallization from a solution. These techniques are designed to control the formation of the salt and its subsequent growth into solid crystals.

Solution-based synthesis is the foundational method for producing nicotine tartrate salts. This process involves dissolving both nicotine and tartaric acid in a suitable solvent, initiating an acid-base reaction that leads to the formation of the salt. In one established method, L-(+)-tartaric acid is dissolved in a solvent, after which nicotine is added, often in a 1:2 molar ratio of nicotine to tartaric acid. google.combrightspotcdn.com

The resulting salt's lower solubility in the chosen solvent system compared to the reactants causes it to precipitate or crystallize out of the solution. One historical procedure involved dissolving nicotine in ice water, adding tartaric acid, and allowing the mixture to stand for 24 hours to facilitate the solidification of the nicotine bitartrate (B1229483) salt. brightspotcdn.com The final crystalline product is then collected, typically through vacuum filtration, and washed to remove any remaining impurities. acs.org

Controlled or slow evaporation is a refined crystallization technique used to obtain high-quality single crystals of (S)-Nicotinium bis-l-(+)-tartrate dihydrate. acs.org This method relies on the gradual removal of the solvent from a saturated solution containing the reactants, which encourages the slow growth of well-defined crystals.

A documented laboratory-scale synthesis illustrates this process clearly. In this procedure, (S)-Nicotine and L-(+)-tartaric acid are combined in a 1:2 molar ratio in a mixed solvent system of deionized water and ethanol (B145695). acs.org The solution is vortexed to ensure homogeneity and then left uncapped in the dark. acs.org The slow evaporation of the solvent concentrates the solution, leading to the formation and growth of crystals. Once the solvent has mostly evaporated (e.g., around 90%), the crystalline product is harvested by vacuum filtration and washed, yielding the final product. acs.org

| Parameter | Details |

|---|---|

| Reactant 1 | (S)-Nicotine (2.0 mmol) |

| Reactant 2 | L-(+)-Tartaric acid (4.0 mmol) |

| Molar Ratio (Nicotine:Acid) | 1:2 |

| Solvent System | 10 mL Deionized Water & 10 mL Ethanol |

| Initial Mixing | Vortexing for 30 seconds |

| Crystallization Method | Slow evaporation of solvent at room temperature |

| Product Collection | Vacuum filtration after ~90% solvent evaporation |

| Washing | Washed with n-heptane |

| Reported Yield | 69.69% |

Optimization of Reaction and Crystallization Parameters

To move from laboratory synthesis to efficient and scalable production, various reaction and crystallization parameters must be optimized. These include the choice of solvent, temperature control, stirring, and pH management.

The choice of solvent is critical as it affects the solubility of reactants and the resulting salt, thereby influencing yield, crystal form, and purity. Different solvent systems, including aqueous, alcoholic, and aprotic solvents, are utilized.

Mixed solvent systems of a low molecular weight alcohol and water are particularly effective. google.com A patented method specifies using mixtures of methanol (B129727), ethanol, or isopropanol (B130326) with water, where the alcohol constitutes 65-85% of the total solvent volume. google.com For instance, dissolving L-(+)-tartaric acid in an 85% ethanol-water mixture at elevated temperatures is a key step in one optimized process. google.com The use of an ethanol-water mixture (1:1 ratio) has also been reported in slow evaporation methods. acs.org For washing the final crystalline product, an aprotic solvent like n-heptane can be used to remove residual impurities without dissolving the desired salt. acs.org While not used for the primary crystallization of the tartrate salt, propylene (B89431) glycol has been noted as a suggested carrier that ensures good dissolution of nicotine salts in other applications. chemnovatic.com

| Solvent System | Context/Process Step | Source |

|---|---|---|

| Ethanol / Water (85% v/v Ethanol) | Primary solvent for dissolving L-(+)-tartaric acid | google.com |

| Methanol / Water (65% v/v Methanol) | Primary solvent for dissolving L-(+)-tartaric acid | google.com |

| Ethanol / Water (1:1 volume ratio) | Solvent for slow evaporation crystallization | acs.org |

| Isopropanol | Washing solvent for the filter cake | google.com |

| n-Heptane | Washing solvent for the final product | acs.org |

Temperature and agitation are crucial parameters for controlling the kinetics of crystallization, which in turn determines crystal size, uniformity, and purity. An optimized process often involves distinct temperature and stirring profiles for different stages of the synthesis.

One detailed industrial method involves dissolving L-(+)-tartaric acid at an elevated temperature of 45-65°C with continuous stirring for 30-60 minutes to ensure complete dissolution. google.com After the addition of nicotine, the system is cooled to a temperature between 5-20°C to induce crystallization. google.com The cooling rate is carefully controlled, for example, at 5-10 minutes per degree Celsius, followed by a crystal growth period at the final temperature for 60-90 minutes. google.com In other contexts, a reaction temperature of 20-30°C is maintained to reduce the potential for nicotine volatilization. google.com Vigorous stirring or vortexing is applied initially to ensure the solution is homogeneous before crystallization begins. acs.org

| Process Stage | Temperature Range | Duration / Rate | Stirring |

|---|---|---|---|

| Acid Dissolution | 45-65 °C | 30-60 minutes | Continuous stirring |

| Crystallization | Cooling from 45-65 °C to 5-20 °C | Cooling speed of 5-10 min/°C | Stirring maintained |

| Crystal Growth | Constant at 5-20 °C | 60-90 minutes | Stirring maintained |

| Drying | 35 °C | 9 hours (under vacuum) | N/A |

The formation of Nicotine Bi-L-(+)-tartrate Dihydrate is an acid-base reaction where the pH of the solution is a critical factor. Nicotine is a weak base with a pKa of approximately 8.0, while tartaric acid is an organic acid. researchgate.net The reaction involves the protonation of the nicotine molecule by the acid, forming the nicotinium cation. nih.gov

Controlling the stoichiometry—typically a 1:2 molar ratio of nicotine to tartaric acid—is the primary means of achieving the correct protonation state and, consequently, the desired pH for the bitartrate salt to form. google.comacs.org The pH of the reaction solution can range from 1 to 8. google.com However, maintaining a pH close to neutral (pH 7) is considered beneficial as it can help prevent the discoloration of the final product. google.com Lowering the pH of the nicotine solution through the addition of an acid is the fundamental principle that drives the formation of the more stable salt form from the liquid freebase nicotine. nih.govthevapeist.co.uk

Application of Ultrasonic Treatment in Crystallization

Ultrasonic treatment is an advanced method utilized to influence the crystallization process of this compound. Research has demonstrated that applying ultrasound during crystallization can significantly impact reaction kinetics and the physical properties of the resulting crystals. google.comnih.gov In one specific method, after reacting an aqueous solution of L-tartaric acid with nicotine, the resulting product is subjected to ultrasonic treatment for approximately 10 hours at a temperature of 30°C and a frequency of 100 kHz. google.com This process is followed by a period of standing at room temperature and subsequent vacuum freeze-drying to obtain a solid powder. google.com

The application of ultrasound in crystallization processes, in general, is known to offer several advantages. It can reduce the reaction time required for crystallization and decrease the degree of agglomeration in the final powder. nih.gov The cavitation effect induced by ultrasound can create numerous nucleation sites, leading to smaller and more uniform crystals. Furthermore, the acoustic streaming and micro-jetting can disrupt the formation of large crystal agglomerates, resulting in a finer product without altering the fundamental morphology of the individual crystals. nih.gov

Control of Product Attributes

The physical and chemical characteristics of the final this compound product are critical for its application. Therefore, stringent control over these attributes during production is essential.

Regulation of Particle Size Distribution and Morphology

The particle size distribution of this compound is a crucial attribute that can be regulated through precise control of the crystallization process. google.com While traditional methods might rely on mechanical crushing and screening, modern crystallization technology allows for the direct synthesis of crystals with a desired particle size, such as a D90 value of less than 10 micrometers. google.com

A patented method details a one-step process that combines salt formation and refining. google.com This involves dissolving L-(+)-tartaric acid in a mixed solvent of a low molecular weight alcohol (like ethanol or isopropanol) and water at a specific ratio and temperature (e.g., 45-65°C). google.com A solution of nicotine in a similar alcohol is then added at a constant, controlled rate over a period of 30-90 minutes. google.com The subsequent control of temperature and stirring time, followed by a carefully managed cooling phase, allows for the crystallization of a product with a uniform, small particle size distribution. google.com Deviations from these optimized parameters, such as an excessively rapid cooling rate, can lead to larger particles. google.com

The following interactive table summarizes research findings on how different process conditions affect the final product attributes, demonstrating the high degree of control achievable. google.com

Table 1: Influence of Process Parameters on this compound Attributes

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent System | Ethanol/Water | Isopropanol/Water | n-Propanol/Water |

| Dissolution Temp. | 65°C | 55°C | 45°C |

| Drying Temp. | 40°C | 35°C | 30°C |

| Product D90 (µm) | 7.824 | 8.732 | 9.647 |

| HPLC Purity (%) | 99.92% | 99.94% | 99.95% |

| Enantiomer Content (%) | 0.038% | 0.041% | 0.037% |

| Product Yield (%) | 97.0% | 95.9% | 92.7% |

Data sourced from patent CN113861164B. google.com

Maintenance of Enantiomeric Purity during Synthesis

The chemical name this compound specifies a precise stereochemistry: the (S)-enantiomer of nicotine and the L-(+)-enantiomer of tartaric acid. Maintaining this enantiomeric purity throughout the synthesis is paramount.

The primary source of nicotine is the tobacco plant, which naturally produces nicotine almost exclusively as the (S)-enantiomer. nih.govnih.govnih.gov In contrast, fully synthetic nicotine is typically produced as a racemic mixture (a 50:50 mix of (S)- and (R)-enantiomers), although enrichment is possible at a higher cost. nih.govnih.gov Therefore, to ensure the correct stereochemistry in the final product, the synthesis must start with enantiomerically pure (S)-nicotine, which is usually derived from tobacco. nih.govnih.gov

The synthesis process itself is a diastereoselective crystallization. When enantiomerically pure (S)-nicotine and L-(+)-tartaric acid are reacted, they form a specific diastereomeric salt, (S)-nicotinium bis-l-(+)-tartrate. acs.orgresearchgate.net The crystallization conditions, such as those involving slow evaporation or the controlled process described for particle size regulation, are designed to favor the formation and precipitation of this specific diastereomer, effectively preserving the enantiomeric integrity of the starting materials. acs.orggoogle.com The final product's enantiomeric purity is confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC). google.com The low enantiomer content (e.g., <0.05%) reported in optimized synthesis processes confirms that racemization does not significantly occur and high enantiomeric purity is maintained. google.com

This compound as a Chiral Building Block in Pharmaceutical Synthesis Research

In the field of chemical synthesis, a chiral building block is a molecule with a defined three-dimensional structure that serves as a valuable intermediate for constructing more complex, new molecules, particularly pharmaceuticals. chemimpex.com The interaction between a drug and its biological target (like an enzyme or receptor) is often highly dependent on a precise stereochemical match.

This compound is recognized for its role as a chiral building block in pharmaceutical synthesis research. chemimpex.com Its value stems from its well-defined and stable chiral centers derived from both the (S)-nicotine and the L-(+)-tartaric acid components. This fixed stereochemistry makes it a reliable starting material for the synthesis of other complex chiral compounds. Its application is particularly noted in neuropharmacology research, where it can be used to develop new molecules to study the effects of nicotine-like compounds on the nervous system and to investigate potential therapeutic targets for neurological conditions. chemimpex.com

Advanced Analytical and Structural Characterization of Nicotine Bi L + Tartrate Dihydrate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the chemical structure and quantifying Nicotine (B1678760) Bi-L-(+)-tartrate Dihydrate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular structure of Nicotine Bi-L-(+)-tartrate Dihydrate. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a complete picture of the compound's carbon-hydrogen framework.

In comprehensive characterization studies, the identity of this compound has been unequivocally confirmed using both ¹H and ¹³C NMR spectroscopy. nih.gov The observed spectra have been found to be consistent with the predicted chemical structures for the nicotine, tartrate, and water components of the salt dihydrate complex, as verified by spectral prediction programs. nih.gov While specific chemical shift data for the salt is not detailed in available literature, the consistency of the entire spectral pattern serves as a reliable confirmation of the compound's identity. nih.gov For instance, in the analysis of related nicotine forms, ¹H NMR has proven sensitive enough to detect minor impurities, such as the identification of an ethyl group indicative of ethanol (B145695), with signals appearing around 3.71 ppm and 1.23 ppm. nih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule, providing further confirmation of its identity. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyridine (B92270) and pyrrolidine (B122466) rings of nicotine, the carboxyl and hydroxyl groups of tartaric acid, and the O-H bonds of the water molecules.

The identity of commercial lots of this compound has been verified by comparing their IR spectra to the expected structure. nih.gov These analyses confirm the presence of the key functional groups that define the compound. While reference spectra for the specific salt dihydrate are not always publicly available, the obtained spectra are consistent with its known molecular composition. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and reliable method for the quantitative determination of this compound. asianpubs.orgasianpubs.org The method relies on the principle that the nicotine moiety absorbs light in the UV region.

A validated UV spectrophotometric method has been developed for the routine analysis of this compound in its pure form. asianpubs.org In this method, the compound is dissolved in 0.1 N Hydrochloric Acid (HCl), and the absorbance is measured at a maximum wavelength (λmax) of 259 nm. asianpubs.org The method has been rigorously validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for quantitative analysis. jddtonline.info The validation parameters confirm the method is linear, accurate, and precise. asianpubs.orgasianpubs.org

| Parameter | Finding |

|---|---|

| Wavelength of Maximum Absorption (λmax) | 259 nm (in 0.1 N HCl) |

| Linearity (Coefficient of Variation) | ~0.9994 |

| Accuracy (Average % Recovery) | ~100.53% |

| Precision (% RSD) | <1% |

Chromatographic Purity and Identity Assessment

Chromatographic techniques are essential for separating this compound from any potential impurities and for definitively assessing its purity and identity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of this compound. chemimpex.comtcichemicals.com When coupled with a UV detector, HPLC provides a highly accurate and precise measure of the compound's purity by separating it from any related substances or degradation products.

In chemical characterization studies, the purity of this compound was determined by HPLC with UV detection at 254 nm. nih.gov These analyses have shown the compound to have a purity of 100%. nih.gov Commercial suppliers typically guarantee a purity of greater than or equal to 98% as determined by HPLC. chemimpex.comtcichemicals.comscbt.com Furthermore, when coupled with a mass spectrometer (HPLC-MS), the technique can confirm the identity of the compound by verifying its mass and fragmentation patterns are consistent with the nicotine structure. nih.gov

| Analytical Method | Compound Form | Reported Purity | Source |

|---|---|---|---|

| HPLC/UV | This compound | 100% | nih.gov |

| HPLC | This compound | ≥98.0% | chemimpex.comtcichemicals.com |

| GC/FID | (-)-Nicotine (Freebase) | 99.7% | nih.gov |

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a powerful analytical technique used for the separation, identification, and quantification of this compound. This method offers high sensitivity and specificity, making it ideal for purity assessment and the analysis of the compound in various matrices. nih.gov

In a typical HPLC-MS analysis, the nicotine tartrate compound is first separated from any impurities on a stationary phase, commonly a C18 column. nih.gov The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For nicotine, the analysis is often performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov This involves monitoring a specific precursor ion to product ion transition, such as m/z 163.2 → 130.1 for nicotine. nih.gov The purity of this compound is frequently determined by HPLC, with commercial standards often exceeding 98.0% purity. chemimpex.com

| Parameter | Typical Value/Condition |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 or HILIC |

| Mobile Phase | Methanol/Acetonitrile and Water (with potential additives) nih.gov |

| Detection | Mass Spectrometry (MS) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion (m/z) 163.2 → Product Ion (m/z) 130.1 nih.gov |

| Purity Standard | >98.0% chemimpex.com |

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms, molecules, and ions within the solid state of this compound.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the premier technique for determining the precise atomic arrangement of a crystalline material. For (S)-Nicotinium bis-L-(+)-tartrate dihydrate, single crystals suitable for X-ray diffraction have been grown by the slow evaporation of a water solution containing a 1:2 molar ratio of nicotine to L-(+)-tartaric acid. nih.gov

The analysis of the diffraction pattern allows for the determination of the unit cell, which is the fundamental repeating unit of the crystal lattice. For a nicotine salt, Nicotine 2,6-dihydroxybenzoate, studies have identified a monoclinic crystal system with a P2₁ space group. researchgate.net In the case of (S)-Nicotinium bis-L-(+)-tartrate dihydrate, the crystal structure has been resolved in the monoclinic space group P2₁. nih.gov The unit cell parameters define the dimensions and angles of this repeating unit.

| Parameter | Value (for a related Nicotine Salt) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.726(8) |

| b (Å) | 11.724(3) |

| c (Å) | 9.437(1) |

| α (°) | 90 |

| β (°) | 109.081(3) |

| γ (°) | 90 |

| Volume (ų) | 802.902 |

The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying symmetry operations. For (S)-nicotinium bis-L-(+)-tartrate dihydrate, the asymmetric unit is notably complex, containing two doubly protonated nicotinium dications, four L-tartrate monoanions, and four water molecules. nih.govresearchgate.net

The crystal packing describes how these asymmetric units are arranged in three dimensions. In the L-tartrate salt, the asymmetric units stack along the nih.gov crystallographic axis to form columns. nih.gov Adjacent columns are rotated by 180° relative to each other. These columns are interconnected through a network of discrete hydrogen-bonding interactions, which creates a stable, three-dimensional structure. nih.gov The protonated pyridinium (B92312) groups of the nicotine molecules interact with adjacent tartrate ions, while the protonated methyl-pyrrolidinium groups engage in hydrogen bonding with nearby water molecules. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to identify the crystalline phase of a bulk sample and to confirm its phase purity. The analysis involves irradiating a powdered sample with X-rays (commonly CuKα, λ = 1.54 Å) and measuring the intensity of the scattered radiation as a function of the diffraction angle, 2θ. nih.gov

The resulting PXRD pattern is a fingerprint of the crystalline solid. For a nicotine-tartrate compound crystal, characteristic diffraction peaks are observed at specific 2θ angles. google.com These experimental patterns can be compared to patterns simulated from single-crystal X-ray diffraction data to confirm the identity and purity of the bulk material. nih.govnih.gov

| Diffraction Angle (2θ) google.com |

| 12.28° |

| 15.54° |

| 17.06° |

| 18.03° |

| 20.09° |

| 22.51° |

| 23.99° |

| 25.20° |

| 27.02° |

| 28.44° |

| 29.72° |

Thermal Analysis Techniques

Thermal analysis is a cornerstone in the characterization of pharmaceutical compounds, providing critical data on thermal stability, decomposition, and phase behavior. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer a window into its material properties under thermal stress.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is pivotal for determining the thermal stability and the presence of volatile or nonvolatile impurities.

In studies of this compound, TGA has been employed to assess its decomposition profile and purity. Analysis conducted as part of a National Institute of Environmental Health Sciences (NIEHS) report indicated that the TGA results for the compound were consistent with literature reports and showed no detectable volatile or nonvolatile impurities. nih.gov The initial weight loss observed in TGA curves of hydrated compounds is typically due to the volatilization of water. coresta.org Research on various nicotine salts has shown that crystalline forms like nicotine ditartrate dihydrate are thermally more stable than liquid salts but less stable than amorphous salts. researchgate.net The thermal decomposition of nicotine tartrate has been observed to occur in two primary stages. frontiersin.org

| Parameter | Reported Value | Source |

|---|---|---|

| Temperature at Max. Weight Loss Rate | 206.02°C | frontiersin.org |

| Nicotine Release Temperature Intercept | 187.9°C | researchgate.net |

| Impurity Analysis Result | No detectable volatile or nonvolatile impurities | nih.gov |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, glass transitions, and crystallization.

The analysis of this compound by DSC presents certain challenges. Due to the complex nature of the dihydrate salt, attempts to use DSC to determine an accurate melting point have resulted in broad and overlapping peaks. nih.gov This makes precise determination difficult. nih.gov However, research has shown that the nicotine release endotherms for crystalline salts, including nicotine ditartrate dihydrate, are strongly dependent on the weight of the sample being tested. researchgate.net This relationship highlights the importance of sample size in thermal analysis. researchgate.net The peak nicotine release temperatures for various nicotine salts can range from 83°C to over 200°C depending on the specific salt and sample size. researchgate.net

| Parameter | Reported Value | Source |

|---|---|---|

| Nicotine Release Temperature Intercept | 187.9°C | researchgate.net |

| Sample Weight Relationship Slope | 5.1 °C/mg | researchgate.net |

| Melting Point Determination | Inaccurate due to broad, overlapping peaks | nih.gov |

Advanced Physicochemical Property Determination

The physicochemical properties of a compound are fundamental to its identity, purity, and quality. For a chiral molecule like this compound, specific analytical methods are required for comprehensive characterization.

Optical rotation measures the angle to which a compound rotates plane-polarized light. It is an essential technique for characterizing chiral molecules and determining their stereochemical purity. Since nicotine naturally exists primarily as the (S)-isomer, measuring the optical rotation of its salt form is crucial to confirm its enantiomeric integrity. nih.gov

Specific rotation analysis of this compound confirms the presence of the correct stereoisomer. In one analysis, a lot of the compound showed an average specific rotation of +23.0°C, which was in agreement with the value of +22.8°C reported on its Certificate of Analysis. nih.gov This confirms the identity and stereochemical purity of the (S)-nicotine salt. nih.govnih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Specification Range (C=10 in H₂O) | +23.0° to +27.0° | chemimpex.comtcichemicals.com |

| Example Batch Analysis | +23.0°C | nih.gov |

Determining the water content is critical for a dihydrate salt, as the water molecules are an integral part of the crystal structure. Karl Fischer (KF) titration is the benchmark method for measuring water content with high accuracy and precision. mt.com It is a quantitative chemical analysis that uses a coulometric or volumetric titration to determine trace amounts of water in a sample. mt.com

For this compound, the theoretical water content based on its molecular formula is approximately 7.23%. nih.gov KF titration has been used to verify this value. In one study, Karl Fischer titration yielded an average water content of 8.97 ± 0.49%, a value within 2% of the theoretical value and slightly higher than the 7.41% reported on the COA. nih.gov Another analysis indicated a water content of 7.2%. nih.gov These results underscore the importance of KF titration for confirming the hydration state of the compound. nih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Theoretical Water Content | ~7.23% | nih.gov |

| Specification Range | 6.7% to 8.0% | tcichemicals.com |

| Karl Fischer Titration Result (Batch 1) | 8.97 ± 0.49% | nih.gov |

| Karl Fischer Titration Result (Batch 2) | 7.2% | nih.gov |

| Example Certificate of Analysis Value | 7.41% | nih.gov |

Stability and Degradation Pathways of Nicotine Bi L + Tartrate Dihydrate

Intrinsic Chemical Stability Studies

The inherent stability of Nicotine (B1678760) Bi-L-(+)-tartrate Dihydrate is influenced by factors such as temperature, oxygen, and light.

The thermal behavior of Nicotine Bi-L-(+)-tartrate Dihydrate has been a subject of scientific investigation. Studies have shown that the formation of nicotine salts, such as the tartrate salt, can enhance the thermal stability compared to freebase nicotine. acs.org

Research on (S)-Nicotinium bis-l-(+)-tartrate dihydrate, which is the chemical name for this compound, has provided specific thermal properties. acs.org Differential scanning calorimetry (DSC) analysis revealed a melting point of 93.7 °C for this compound. acs.org Another study reported a nicotine release temperature of 187.9 °C for what was described as "nicotine ditartrate dihydrate". researchgate.net The process of thermal degradation for nicotine salts is generally a non-spontaneous endothermic reaction. researchgate.net

Interactive Data Table: Thermal Properties of Nicotine Salts

| Compound | Melting Point (°C) | Nicotine Release Temperature (°C) |

| (S)-Nicotinium bis-l-(+)-tartrate dihydrate | 93.7 acs.org | - |

| Nicotine ditartrate dihydrate | - | 187.9 researchgate.net |

Oxidative degradation of nicotine can lead to the formation of various byproducts, with Nicotine N-oxide being a primary metabolite. researchgate.net The formation of Nicotine N'-oxide from nicotine is primarily mediated by flavin-containing monooxygenase (FMO) enzymes. nih.govncats.io Specifically, FMO1 and FMO3 have been identified as key enzymes in this N'-oxidation process. nih.gov

The oxidation can result in two diastereomers, cis- and trans-nicotine-N'-oxide. google.com Studies have indicated that the formation of these isomers can be stereoselective. researchgate.net While the major route of nicotine metabolism in the body is through hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP2A6, the N'-oxidation pathway becomes more significant when CYP2A6 activity is diminished. nih.govnih.gov In such cases, the urinary levels of Nicotine N'-oxide can increase substantially. nih.gov

Interactive Data Table: Key Enzymes in Nicotine Oxidation

| Enzyme Family | Specific Enzyme(s) | Primary Oxidation Product |

| Flavin-containing monooxygenase (FMO) | FMO1, FMO3 nih.gov | Nicotine N'-oxide nih.govncats.io |

| Cytochrome P450 (CYP) | CYP2A6 nih.govnih.gov | Cotinine (B1669453) (via hydroxylation) nih.gov |

Exposure to ultraviolet (UV) radiation can induce the degradation of nicotine. researchgate.net Studies on the direct photolysis of nicotine in aqueous solutions have shown that the degradation kinetics can be influenced by factors such as pH and the presence of other substances. nih.gov The photodegradation of nicotine has been observed to be faster when the monoprotonated form of nicotine is dominant (pH = 5-8). nih.gov

While general studies on nicotine photodegradation have identified several photoproducts, including cotinine and 3-ethenylpyridine, specific research detailing the formation of nicotinic acid and methylamine (B109427) directly from the photodegradation of this compound is less documented in the reviewed literature. researchgate.net However, it is known that the degradation of the pyrrolidine (B122466) ring of nicotine can lead to beneficial intermediates like nicotinic acid. google.com The crystallization of nicotine into salt forms, such as the tartrate, has been shown to improve its resistance to photo-induced degradation compared to the free base form. acs.org

Microbial Degradation Research

Microorganisms have evolved diverse metabolic pathways to utilize nicotine as a source of carbon and nitrogen.

Bacteria employ several distinct pathways to break down the nicotine molecule. The two major routes are the pyridine (B92270) pathway and the pyrrolidine pathway, named after the initial site of enzymatic attack on the nicotine structure. google.com A third, hybrid pathway known as the VPP (variant of pyridine and pyrrolidine) pathway has also been identified. google.comresearchgate.net

The pyridine pathway, commonly found in Gram-positive bacteria like Arthrobacter, initiates degradation by hydroxylating the pyridine ring. google.com In contrast, the pyrrolidine pathway, often observed in Gram-negative bacteria such as Pseudomonas, begins with the dehydrogenation of the pyrrolidine ring. google.com The hybrid VPP pathway, found in bacteria like Agrobacterium tumefaciens, combines features of both the pyridine and pyrrolidine pathways. google.comresearchgate.net

A variety of microorganisms capable of degrading nicotine have been isolated and identified from environments such as tobacco fields, leaves, and waste. These microbes are able to use nicotine as their sole source of carbon and nitrogen for growth. nih.gov

Prominent genera of nicotine-degrading bacteria include Arthrobacter and Pseudomonas. google.com Specific species such as Arthrobacter nicotinovorans, Pseudomonas putida, and Agrobacterium tumefaciens have been extensively studied for their nicotine-degrading capabilities. nih.gov Research has also identified other bacteria, including species of Bacillus and Stenotrophomonas, that can metabolize nicotine. nih.gov

Interactive Data Table: Examples of Nicotine-Degrading Microorganisms and their Degradation Pathways

| Microorganism Genus/Species | Degradation Pathway |

| Arthrobacter | Pyridine Pathway google.com |

| Pseudomonas | Pyrrolidine Pathway google.com |

| Agrobacterium tumefaciens | Hybrid (VPP) Pathway google.comresearchgate.net |

| Bacillus | Nicotine degradation confirmed nih.gov |

| Stenotrophomonas | Nicotine degradation confirmed nih.gov |

Enzymatic Mechanisms of Nicotine Biotransformation

In biological systems, this compound dissociates, and the subsequent biotransformation exclusively involves the nicotine molecule. The enzymatic metabolism of nicotine is a complex process occurring predominantly in the liver, involving multiple pathways and enzyme families that convert nicotine into various metabolites. nih.govnih.govpharmgkb.org The primary enzyme systems responsible for nicotine biotransformation are Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and flavin-containing monooxygenase (FMO). nih.gov

The three main pathways of nicotine metabolism are C-oxidation, N-glucuronidation, and N-oxidation. nih.govnih.gov The rate and profile of these metabolic pathways can vary significantly between individuals, largely due to genetic polymorphisms in the metabolizing enzymes. nih.govthieme-connect.de

C-oxidation Pathway The most significant metabolic route for nicotine in humans is C-oxidation, which accounts for 70–80% of its biotransformation. nih.govclinpgx.org This pathway leads to the formation of cotinine, the major proximate metabolite of nicotine. alliedacademies.orgcancer.gov The conversion is a two-step process:

First, nicotine undergoes a 5′-oxidation catalyzed primarily by the liver enzyme CYP2A6, a member of the cytochrome P450 family. nih.govnih.govpharmgkb.org This reaction forms an unstable intermediate, nicotine-Δ¹′(⁵′)-iminium ion, which exists in equilibrium with 5′-hydroxynicotine. nih.govnih.govresearchgate.net While CYP2A6 is the principal catalyst, CYP2B6 has also been shown to be involved in this step. clinpgx.orgnih.gov

The nicotine-Δ¹′(⁵′)-iminium ion is subsequently converted to cotinine. researchgate.net This second step is catalyzed either by the cytoplasmic enzyme aldehyde oxidase or by CYP2A6 itself. nih.govnih.govnih.gov

Cotinine is further metabolized, primarily by CYP2A6, to trans-3′-hydroxycotinine, which is the most abundant urinary metabolite of nicotine. nih.govalliedacademies.org

N-oxidation Pathway A secondary metabolic route is the N-oxidation of the pyrrolidine nitrogen, which forms Nicotine-N′-oxide. This pathway accounts for approximately 4–7% of nicotine metabolism. nih.govclinpgx.org The reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes. nih.govaacrjournals.org In the liver, FMO3 is the primary enzyme responsible for this conversion. nih.govnih.gov Research indicates that FMO1 is also a highly efficient catalyst for nicotine N-oxidation and may be particularly important in extrahepatic tissues where P450 enzyme levels are lower. researchgate.net In humans, the N-oxidation pathway is highly stereoselective, producing almost exclusively the trans-isomer of nicotine N′-oxide. nih.govresearchgate.net

N-glucuronidation Pathway Nicotine can also undergo N-glucuronidation, a phase II metabolic reaction, which accounts for 3–5% of its disposition in humans. nih.govclinpgx.org This process involves the attachment of a glucuronic acid moiety to the pyridine nitrogen of the nicotine molecule, resulting in the formation of (S)-nicotine-N-β-glucuronide. nih.gov This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) family. nih.gov UGT2B10 has been identified as the main enzyme responsible for nicotine N-glucuronidation in the human liver. clinpgx.orgnih.govresearchgate.net Studies also suggest a potential role for UGT1A4 and UGT1A9 in this pathway. researchgate.netresearchgate.net

Minor Metabolic Pathways In addition to the three main routes, nicotine can be metabolized through minor pathways. N-demethylation of nicotine to produce nornicotine (B190312) is one such pathway, accounting for less than 1% of metabolism. clinpgx.org This reaction can be catalyzed by CYP2A6 and CYP2B6. clinpgx.org Another minor non-oxidative pathway is the methylation of the pyridine nitrogen, which yields the nicotine isomethonium ion. nih.gov

Table of Major Nicotine Metabolic Pathways and Enzymes

| Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s) | Percentage of Nicotine Metabolism (%) |

| C-oxidation | CYP2A6, Aldehyde Oxidase, CYP2B6 | Nicotine-Δ¹′(⁵′)-iminium ion, Cotinine | 70–80% nih.govclinpgx.org |

| N-oxidation | FMO3, FMO1 | Nicotine-N′-oxide | 4–7% nih.govclinpgx.org |

| N-glucuronidation | UGT2B10, UGT1A4, UGT1A9 | (S)-nicotine-N-β-glucuronide | 3–5% nih.govclinpgx.org |

| N-demethylation | CYP2A6, CYP2B6 | Nornicotine | <1% clinpgx.org |

| N-methylation | Not fully characterized | Nicotine Isomethonium Ion | Minor nih.gov |

Pharmacological Research and Mechanism of Action Studies

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotine's primary pharmacological effects are mediated through its interaction with nAChRs, which are ligand-gated ion channels widely distributed throughout the brain. youtube.comnih.govwikipedia.org

Nicotine (B1678760) acts as an agonist at most subtypes of nicotinic acetylcholine receptors. youtube.comwikipedia.orgwikipedia.org This means it binds to and activates these receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine. wikipedia.org The binding of nicotine to nAChRs causes the receptor's ion channel to open, leading to a depolarization of the neuron and the subsequent release of various neurotransmitters. youtube.com

The affinity of nicotine for different nAChR subtypes varies significantly. For instance, it displays a high affinity for the α4β2 subtype, with a dissociation constant (Kd) of 1 nM, while its affinity for the α7 subtype is much lower, with a Kd of 4 μM. nih.gov Chronic exposure to nicotine can lead to an upregulation of nAChR function, particularly for the human α4β2 receptor, resulting in increased currents and reduced desensitization. researchgate.net This upregulation is a key aspect of nicotine's long-term effects on the nervous system. youtube.com Research has identified that the binding affinity of nicotinoids to the α4β2 nAChR is a strong predictor of their addictive potential. chemrxiv.org

Table 1: Binding Affinity of Nicotine for nAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki/Kd) | Reference |

|---|---|---|

| α4β2 | 1 nM (Ki) | rndsystems.com |

| α1β1δγ | >1000 nM (Ki) | rndsystems.com |

| rat α7 | 4000 nM (Ki) | rndsystems.com |

| human α7 | 7130 nM (Ki) | rndsystems.com |

| α4β2 | 1 nM (Kd) | nih.gov |

| α7α7 | 4 μM (Kd) | nih.gov |

The interaction of nicotine with nAChRs is stereoselective, meaning that the different three-dimensional arrangements of the nicotine molecule (stereoisomers) can result in different binding affinities and functional activities at various receptor subtypes. The naturally occurring (-)-nicotine isomer, found in Nicotine Bi-L-(+)-tartrate Dihydrate, is the more potent form.

Research has demonstrated that dopaminergic nerve terminals in the striatum express at least five different nAChR subtypes: α4β2, α4α5β2, α4α6β2β3, α6β2β3, and α6β2. nih.gov The subtypes containing α6, α4, β2, and β3 subunits exhibit the highest sensitivity to nicotine. nih.gov This stereoselectivity and subtype diversity allow for a very fine-tuned control of dopaminergic activity. nih.gov

Nicotine's effects are not uniform across all nAChR subtypes. It demonstrates specificity in its activation of different receptor combinations, which contributes to its diverse physiological and behavioral effects.

α3β4 nAChRs: The α3β4 subtype is significantly involved in mediating nicotine reward and the physical signs of withdrawal. nih.gov Studies using selective antagonists have shown that blocking these receptors can reduce these effects. nih.gov The gene cluster CHRNA5/A3/B4, which codes for these subunits, is strongly associated with smoking behavior and nicotine dependence. wikipedia.orgnih.gov In vitro studies have determined the half-maximal effective concentration (EC50) for nicotine to activate α3β4 nAChRs to be approximately 64 μM. researchgate.net These receptors are found in key areas of the central nervous system, including the medial habenula and interpeduncular nucleus. nih.gov

α7 nAChRs: The α7 nAChR subtype is characterized by its low affinity for nicotine and rapid desensitization. nih.govnih.gov Despite its lower affinity, the α7 nAChR plays a crucial role in various cellular processes. Activation of α7 nAChRs in microglial cells by nicotine can modulate inflammatory responses, for example, by reducing the release of tumor necrosis factor-alpha (TNF-α) while enhancing the expression of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2. nih.gov These receptors are also implicated in cognitive functions and have been investigated as therapeutic targets for neurodegenerative diseases. nih.govnih.gov The α7 nAChR is highly permeable to calcium ions (Ca2+), which is a key feature of its signaling mechanism. nih.govnih.gov

Neurotransmitter System Modulation Research

Nicotine's activation of nAChRs leads to the modulation of several neurotransmitter systems, with the dopaminergic system being of primary importance.

A critical effect of nicotine is its ability to increase the release of dopamine (B1211576) in various brain regions, including the nucleus accumbens, which is a key component of the brain's reward circuitry. nih.govfrontiersin.org This increase in dopamine is thought to be a primary driver of nicotine's rewarding and addictive properties. youtube.comyoutube.com Nicotine can trigger dopamine release through several mechanisms, including increasing the firing rate of dopaminergic neurons and promoting burst firing. nih.govnih.gov This action is mediated by the activation of nAChRs located on the cell bodies and terminals of dopamine neurons. frontiersin.orgnih.gov

In addition to stimulating dopamine release, nicotine also influences the clearance of dopamine from the synapse. In vivo voltammetry studies have shown that nicotine enhances the clearance of dopamine in the rat striatum, nucleus accumbens, and medial prefrontal cortex. nih.govnih.govnih.govnih.gov This enhanced clearance is attributed to an increase in the function of the dopamine transporter (DAT). nih.govnih.gov By increasing dopamine clearance, nicotine may partially counteract the increase in extracellular dopamine concentrations resulting from enhanced release. nih.gov

Table 2: Effects of Nicotine on Dopamine Dynamics

| Effect | Brain Region | Mechanism | Reference |

|---|---|---|---|

| Increased Dopamine Release | Nucleus Accumbens, Striatum | Activation of nAChRs on dopaminergic neurons, increased firing rate, burst firing | nih.govfrontiersin.orgnih.gov |

| Enhanced Dopamine Clearance | Striatum, Nucleus Accumbens, Medial Prefrontal Cortex | Increased function of the Dopamine Transporter (DAT) | nih.govnih.govnih.govnih.gov |

The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal. mdpi.com Research indicates that nicotine can modulate both the function and expression of DAT.

Acute administration of nicotine has been shown to increase the maximal velocity (Vmax) of dopamine uptake without altering the affinity (Km) of the transporter, suggesting an increase in the number of functional transporters at the cell surface or an increase in the turnover rate of existing transporters. nih.gov However, studies using cell surface biotinylation have indicated that this nicotine-induced increase in DAT function occurs without a change in the cellular localization of the transporter, pointing towards a trafficking-independent mechanism, possibly involving phosphorylation through kinase or phosphatase signaling pathways. nih.gov

Cellular and Molecular Mechanisms

Nicotine demonstrates significant anti-inflammatory properties within the central nervous system, primarily through its interaction with the α7 nicotinic acetylcholine receptor (α7-nAChR). nih.gov This receptor is a key component of the "cholinergic anti-inflammatory pathway," a mechanism that links the nervous and immune systems. nih.gov Activation of α7-nAChRs on immune cells like microglia can trigger an anti-inflammatory cascade, altering microglial activity and reducing the release of pro-inflammatory cytokines. researchgate.net

Research has identified several downstream signaling pathways involved in this neuroprotective effect. One critical pathway is the PI3K/AKT/GSK-3β signaling cascade. nih.gov Studies show that stimulation of the α7-nAChR activates this pathway, which in turn inhibits the release of pro-inflammatory factors and reduces oxidative stress. nih.gov For instance, in models of chronic sleep deprivation, activation of α7-nAChR was found to reverse the inhibition of the PI3K/AKT/GSK-3β pathway, thereby alleviating neuroinflammation and cognitive decline. nih.gov

Another pathway implicated in nicotine's neuroprotective effects is the Erk1/2 signaling pathway. frontiersin.org Nicotine has been shown to suppress neuronal damage induced by oxidative stress by activating α7-nAChR and subsequently upregulating the phosphorylation of Erk1/2, which is crucial for promoting cell survival and preventing apoptosis. frontiersin.orgfrontiersin.org

Table 2: Key Signaling Pathways in Nicotine-Mediated Neuroinflammation Mitigation

| Pathway | Mechanism | Outcome | Reference |

|---|---|---|---|

| Cholinergic Anti-inflammatory Pathway | Nicotine binds to α7-nAChRs on microglia and other immune cells. | Inhibition of pro-inflammatory cytokine production. | nih.govresearchgate.net |

| PI3K/AKT/GSK-3β | Activation of α7-nAChR stimulates this downstream signaling cascade. | Inhibits inflammation and oxidative stress. | nih.gov |

| Erk1/2 Signaling | Activation of α7-nAChR leads to phosphorylation of Erk1/2. | Promotes cell survival and protects against oxidative injury. | frontiersin.orgfrontiersin.org |

Nicotine is recognized as a potent immunomodulatory molecule that can exert both immunosuppressive and, under certain conditions, pro-inflammatory effects. nih.govnih.gov Its primary immunomodulatory actions are suppressive, leading to an inhibition of immune function. nih.gov Nicotine can reduce T-cell receptor (TCR) signaling and suppress the production and secretion of antibodies. nih.gov It also inhibits the secretion of many pro-inflammatory cytokines, which is a key aspect of its anti-inflammatory nature. nih.govnih.gov

The compound's interaction with nAChRs, especially the α7 subtype, on various immune cells like macrophages and lymphocytes is central to these effects. nih.govmdpi.com This interaction can alter intracellular signaling and change the polarization of lymphocytes. nih.gov For example, nicotine has been shown to reduce the expression of Toll-like receptors (TLRs) such as TLR-2 and TLR-4 on epithelial cells and macrophages, which are crucial for recognizing pathogens. nih.gov

However, the effect of nicotine can be concentration-dependent. While it often acts as an inhibitor of immune function, high concentrations have been associated with increased secretion of certain inflammatory enzymes and cytokines, such as IL-1β and IL-18. nih.gov This highlights the complex, dual nature of nicotine's role in modulating the immune system. frontiersin.org

The development of nicotine addiction is a complex process involving lasting changes in the brain, many of which are underpinned by alterations in gene expression. nih.gov Repeated exposure to nicotine leads to a wide range of changes in the expression of genes, which can, in turn, influence behaviors related to drug intake. nih.gov

A significant area of research focuses on the genes encoding the nAChR subunits themselves. Chronic exposure to nicotine leads to an upregulation of high-affinity nAChRs in the brain. nih.gov Studies have shown that nicotine abstinence is associated with increased gene expression of the α4, α5, and β2 nAChR subunits in specific brain regions like the interpeduncular nucleus (IPN). nih.gov

Genes related to the dopamine system are also heavily implicated. The dopamine D2 receptor gene (DRD2) has been extensively studied in relation to addiction, although findings have sometimes been conflicting. nih.gov Furthermore, the development of addiction involves the transcription factor ΔFosB. wikipedia.org Repeated drug use leads to the accumulation of ΔFosB in neurons within the nucleus accumbens, a key brain reward center. This accumulation is a long-lasting change that is believed to play a critical role in the transition to a state of addiction. wikipedia.org Epigenetic mechanisms, such as changes in DNA methylation, are also emerging as important factors in how nicotine exposure can lead to long-term changes in gene expression related to addiction. nih.gov

Table 3: Regulation of Addiction-Related Gene Expression by Nicotine

| Gene/Protein Target | Effect of Nicotine Exposure/Addiction | Associated Brain Region | Significance | Reference |

|---|---|---|---|---|

| nAChR Subunit Genes (e.g., CHRNA4, CHRNA5, CHRNB2) | Upregulation of receptor expression, particularly during abstinence. | Interpeduncular Nucleus (IPN), various | Alters brain sensitivity to nicotine. | nih.govnih.gov |

| Dopamine Receptor Genes (e.g., DRD2) | Implicated in vulnerability to addiction. | Various (e.g., reward pathway) | Modulates the balance between reward and aversion. | nih.gov |

| ΔFosB (Transcription Factor) | Progressive accumulation with repeated use. | Nucleus Accumbens | Drives long-term changes in gene expression, contributing to addiction. | wikipedia.org |

Preclinical Research Models (In Vitro and In Vivo)

Xenopus laevis oocytes are a powerful and widely used in vitro system for the study of ion channels, including nicotinic acetylcholine receptors. nih.govnih.gov Their large size and efficient protein expression machinery make them ideal for expressing specific, recombinant nAChR subunits. By injecting cRNAs for different α and β subunits into the oocytes, researchers can create functional receptors with a known composition and study their pharmacological and electrophysiological properties in isolation. nih.gov

This system has been instrumental in characterizing the differential effects of sustained nicotine exposure on various nAChR subtypes. For example, studies using Xenopus oocytes have demonstrated that α4β2 receptors and α3β2 receptors exhibit different sensitivities and recovery rates following prolonged incubation with nicotine. nih.gov Research showed that agonist responses of α4β2 receptors decreased in a concentration-dependent manner and recovered much more slowly (half-life for recovery of 21 hours) compared to α3β2 receptors (half-life for recovery of 7.5 hours). nih.gov Such findings are crucial for understanding the differential effects of nicotine on neurotransmitter release mediated by distinct receptor subtypes. nih.gov

However, it is also noted that channels produced by expressing neuronal nicotinic subunits in Xenopus oocytes may not perfectly replicate the single-channel behavior of native receptors in mammalian neurons. nih.gov This suggests that while oocytes are an invaluable tool for studying receptor composition and basic function, factors like post-translational modifications or subunit assembly in native neurons may differ. nih.gov

Utilization in Animal Models for Behavioral and Cognitive Studies

This compound is frequently utilized in animal models to investigate the behavioral and cognitive effects of nicotine. nih.govnih.gov Its stability and solubility in water make it a suitable compound for administration in these studies, often via drinking water, to model human exposure. nih.govnih.gov Preclinical models are crucial for understanding the neurobiological underpinnings of nicotine's effects on the brain and behavior. nih.gov Animal studies have been instrumental in exploring both the acute reinforcing effects of nicotine and the consequences of chronic exposure, such as the emergence of withdrawal syndromes during abstinence. nih.gov Research using rodent models has demonstrated that paternal nicotine exposure can lead to behavioral impairments, including hyperactivity and cognitive inflexibility, in subsequent generations. nih.gov

Analysis of Reinforcement and Self-Administration Paradigms

Self-administration paradigms in animal models are a cornerstone for studying the reinforcing properties of nicotine, which are central to its addictive nature. In these models, animals, typically rats, learn to perform a specific action, such as pressing a lever, to receive an intravenous infusion of a substance. This compound, dissolved in saline, is commonly used in these intravenous self-administration studies. nih.gov

Researchers employ various schedules of reinforcement to analyze different aspects of drug-seeking behavior. A fixed-ratio (FR) schedule, where a set number of responses are required for each reward, is often used to establish self-administration. nih.gov For instance, studies have shown that both male and female rats robustly acquire and maintain nicotine self-administration under an FR1 schedule. nih.gov Progressive-ratio (PR) schedules, where the number of responses required for each subsequent infusion increases, are used to measure the motivation to obtain the drug. nih.govnih.gov Preclinical evidence suggests that female rats may exhibit greater responding for low doses of nicotine under both FR and PR schedules, indicating a potential enhancement in motivation. nih.gov

Beyond its role as a primary reinforcer, nicotine has been shown to enhance the reinforcing value of other non-drug stimuli. nih.gov This "reinforcement enhancing effect" has been demonstrated in studies where contingent nicotine administration increases responding for a sensory reinforcer, like a visual stimulus. nih.gov This effect is dependent on the initial pharmacological action of the drug coinciding with access to the non-nicotine reinforcer and appears to be facilitated by repeated exposure. nih.gov

Interactive Table: Reinforcement Schedules in Nicotine Self-Administration Studies

| Schedule Type | Description | Measured Aspect | Key Findings in Nicotine Studies |

|---|---|---|---|

| Fixed Ratio (FR) | A specific number of responses are required for each drug infusion (e.g., FR1, FR5). nih.gov | Acquisition and maintenance of drug-taking behavior. nih.gov | Both male and female rats robustly self-administer nicotine. nih.gov Females may show enhanced responding at lower doses. nih.gov |

| Progressive Ratio (PR) | The number of responses required for each infusion progressively increases. nih.gov | Motivation or the "break point" at which the animal ceases to respond. nih.govnih.gov | Female rats may exhibit higher break points for low doses of nicotine. nih.gov Escalated nicotine intake is associated with increased motivation on a PR schedule. nih.gov |

| Reinstatement Model | Following extinction (removal of drug reward), drug-seeking is reinstated by exposure to cues, stress, or a priming dose of the drug. nih.gov | Relapse liability. nih.gov | Nicotine-paired cues effectively reinstate nicotine-seeking behavior in both male and female rats. nih.gov |

Investigation of Cognitive Functions and Learning

Nicotine administration in preclinical models has been shown to impact various cognitive domains, particularly learning, memory, and attention. nih.govnih.gov Studies using this compound aim to elucidate the mechanisms underlying these cognitive effects.

In tasks designed to assess learning and memory, such as the step-through passive avoidance task, nicotine has demonstrated performance-enhancing effects. One study found that rats treated with nicotine before a training session showed significantly prolonged retention latencies compared to control groups. nih.gov This improvement was observed after acute, subchronic, and chronic administration, suggesting that long-term nicotine treatment can be important for improving cognitive function. nih.gov

Attentional processes have been investigated using tasks like the 5-choice serial reaction time task (5-CSRTT) in rats. nih.gov Research indicates that while acute nicotine administration can produce small improvements in accuracy and speed, its effects are more pronounced in animals with lower baseline performance. nih.gov Chronic, continuous nicotine administration has been found to consistently improve accuracy. nih.gov Conversely, nicotine withdrawal often leads to performance deficits, including an increase in errors of omission and slower response times. nih.gov Mouse models have also revealed that paternal nicotine exposure can lead to deficits in cognitive flexibility in their offspring, which can persist into the next generation. nih.gov

Interactive Table: Effects of Nicotine on Cognitive Tasks in Animal Models

| Cognitive Domain | Experimental Task | Animal Model | Key Findings | Citation |

|---|---|---|---|---|

| Learning & Memory | Step-Through Passive Avoidance | Rat | Nicotine treatment significantly prolonged retention latencies, indicating improved memory. | nih.gov |

| Attention | 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | Acute nicotine produced small improvements; chronic nicotine consistently increased accuracy; withdrawal induced deficits. | nih.gov |

| Cognitive Flexibility | Reversal Learning | Mouse | Paternal nicotine exposure led to reversal learning deficits in F1 and F2 generations. | nih.gov |

Neurophysiological and Neurochemical Assessments in Preclinical Models

To understand the biological basis of nicotine's behavioral and cognitive effects, researchers conduct neurophysiological and neurochemical assessments in preclinical models. These studies examine changes in brain structure, neuronal activity, and neurotransmitter systems following nicotine administration.

Electron microscopy has been used to visualize and quantify changes at the synaptic level. In rats that showed improved learning and memory with chronic nicotine treatment, there was a corresponding increase in the number of acetylcholine (ACh)-containing vesicles, particularly in the hippocampus. nih.gov This suggests that nicotine's cognitive-enhancing effects are linked to increased cholinergic activity. nih.gov